molecular formula C10H6F6O2 B12856898 4'-(Trifluoromethoxy)-3'-(trifluoromethyl)acetophenone

4'-(Trifluoromethoxy)-3'-(trifluoromethyl)acetophenone

Cat. No.: B12856898
M. Wt: 272.14 g/mol
InChI Key: ZFWTZTGMCDRMBL-UHFFFAOYSA-N
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Description

4’-(Trifluoromethoxy)-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C10H6F6O2. It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to an acetophenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-(Trifluoromethoxy)-3’-(trifluoromethyl)acetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4’-(Trifluoromethoxy)-3’-(trifluoromethyl)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 4’-(Trifluoromethoxy)-3’-(trifluoromethyl)acetophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. These interactions can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

  • 4’-(Trifluoromethoxy)acetophenone
  • 2’-(Trifluoromethyl)acetophenone
  • 4-Trifluoromethoxyphenylboronic acid

Comparison: Compared to similar compounds, 4’-(Trifluoromethoxy)-3’-(trifluoromethyl)acetophenone is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups. This dual substitution enhances its chemical stability and reactivity, making it more versatile for various applications. Additionally, the specific positioning of these groups on the acetophenone backbone can influence the compound’s physical and chemical properties, leading to distinct advantages in certain applications .

Properties

Molecular Formula

C10H6F6O2

Molecular Weight

272.14 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H6F6O2/c1-5(17)6-2-3-8(18-10(14,15)16)7(4-6)9(11,12)13/h2-4H,1H3

InChI Key

ZFWTZTGMCDRMBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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